molecular formula C17H12N4OS2 B2850004 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034564-20-8

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2850004
CAS RN: 2034564-20-8
M. Wt: 352.43
InChI Key: CBJANUJSHPYVSM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene ring, a pyridine ring, and a benzothiadiazole group. These groups are common in many pharmaceuticals and materials due to their interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings can have interesting electronic properties, which can affect the reactivity and properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. These can include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its polarity, solubility, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, research could be done to improve its synthesis and understand its reactivity .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-17(11-3-4-14-15(8-11)21-24-20-14)19-9-12-2-1-6-18-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJANUJSHPYVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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